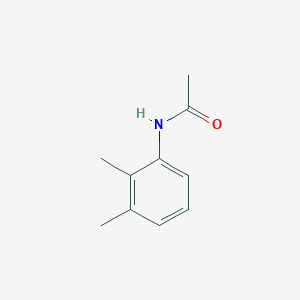

N-(2,3-Dimethylphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186201. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-5-4-6-10(8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSHEJADOPNDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158455 | |

| Record name | Acetamide, N-(2,3-dimethylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-98-5 | |

| Record name | N-(2,3-Dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-Acetoxylidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,3-dimethylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-ACETOXYLIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AQA6T12HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Defining N-(2,3-Dimethylphenyl)acetamide

An In-Depth Technical Guide to N-(2,3-Dimethylphenyl)acetamide (CAS: 134-98-5)

This compound, also known by synonyms such as 2',3'-Acetoxylidide and 2,3-Dimethylacetanilide, is an organic compound belonging to the amide functional class.[1][2] Its structure is characterized by an acetamide group attached to the nitrogen of a 2,3-dimethylaniline moiety.[1] This substitution pattern on the phenyl ring imparts specific chemical properties that make it a valuable intermediate in various chemical syntheses and a key reference standard in pharmaceutical analysis.[1] This guide provides a comprehensive overview of its properties, synthesis, analytical characterization, applications, and safety protocols, grounded in established scientific principles and methodologies.

| Identifier | Value | Source |

| CAS Number | 134-98-5 | [2] |

| Molecular Formula | C₁₀H₁₃NO | [2] |

| Molecular Weight | 163.22 g/mol | [2][3] |

| IUPAC Name | This compound | [4] |

| InChI Key | SRSHEJADOPNDDF-UHFFFAOYSA-N | [2][3] |

Section 1: Physicochemical and Structural Properties

The physical state of this compound is typically a solid at room temperature.[1] Its hydrophobic aromatic ring and two methyl groups lead to low solubility in water, while it exhibits moderate solubility in organic solvents.[1] The amide group introduces polarity and the potential for hydrogen bonding, influencing its crystal structure and intermolecular interactions.[1][5]

A study on its crystal structure revealed that molecules are linked into supramolecular chains through intermolecular N-H···O hydrogen bonds.[5]

Table of Physicochemical Properties:

| Property | Value | Source |

| Melting Point | 135.5 °C | [6] |

| Boiling Point (Predicted) | 299.3 ± 9.0 °C at 760 mmHg | [6][7] |

| Density (Predicted) | 1.052 ± 0.06 g/cm³ | [6][7] |

| Flash Point | 173.8 °C | [7] |

| LogP (Octanol/Water) | 2.911 (Crippen Calculated) | [3] |

| Water Solubility (log₁₀WS) | -2.81 (Crippen Calculated) | [3] |

Section 2: Synthesis and Purification

The most direct and common method for synthesizing this compound is the N-acetylation of 2,3-dimethylaniline.[8][9] This reaction involves the formation of an amide bond by reacting the primary amine with an acetylating agent. The choice of agent and reaction conditions is critical for achieving high yield and purity.

Causality of Reagent Selection:

-

Acetic Anhydride: A common, effective, and relatively inexpensive acetylating agent. The reaction produces the desired acetamide and acetic acid as a byproduct, which can be neutralized and removed during workup. It is often preferred for its ease of handling compared to acetyl chloride.[10]

-

Acetyl Chloride: A more reactive acetylating agent than acetic anhydride. Its reaction with the amine is rapid and exothermic, producing hydrochloric acid (HCl) as a byproduct.[9] This necessitates the use of a base (e.g., potassium carbonate, triethylamine) to neutralize the HCl, which would otherwise protonate the starting amine, rendering it unreactive.[9][11] Phase transfer catalysts can be employed to facilitate reactions in biphasic systems.[9]

The following diagram illustrates the fundamental synthesis pathway.

Caption: General synthesis via N-acetylation of 2,3-dimethylaniline.

Protocol 2.1: Laboratory Scale Synthesis

This protocol describes a robust method using acetic anhydride. It is designed to be self-validating through purification and melting point analysis.

Materials:

-

2,3-Dimethylaniline

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Sodium Acetate (Saturated Solution)

-

Ethanol

-

Deionized Water

-

Ice

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dimethylaniline (0.1 mol).

-

Reagent Addition: In a fume hood, slowly add glacial acetic acid (30 mL) followed by the dropwise addition of acetic anhydride (0.11 mol). The addition should be controlled to manage the exothermic reaction.

-

Reaction: Heat the mixture to reflux using a heating mantle and stir for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 400 mL of crushed ice and water with vigorous stirring. This hydrolyzes excess acetic anhydride and precipitates the crude product.[11]

-

Neutralization: To ensure complete precipitation and neutralize residual acid, slowly add a saturated solution of sodium acetate until the pH of the mixture is approximately 6-7.[11][12]

-

Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove salts and water-soluble impurities.

-

Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimum amount of hot ethanol. Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Validation: Determine the melting point of the dried product. A sharp melting point close to the literature value (135.5 °C) indicates high purity.[6] Obtain an IR or NMR spectrum to confirm the structure.

Section 3: Analytical Characterization

Accurate identification and quantification of this compound are crucial, especially in pharmaceutical applications where it may be a process impurity.[13] A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.

Spectroscopic Analysis:

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectra typically show a molecular ion peak (M+) corresponding to its molecular weight (m/z 163).[2] Fragmentation patterns can provide further structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are definitive for structural elucidation. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the two methyl groups on the ring, the acetyl methyl group, and the N-H proton.[14][15]

-

Infrared (IR) Spectroscopy: Key vibrational bands include the N-H stretch (around 3300 cm⁻¹), the C=O (amide I) stretch (around 1660 cm⁻¹), and aromatic C-H and C=C stretches.

Chromatographic Analysis:

High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment and quantification due to its high resolution and sensitivity. A reverse-phase method is typically employed.

Caption: A typical workflow for the analysis of this compound by HPLC.

Protocol 3.1: HPLC Method for Purity Analysis

This protocol provides a starting point for the development of a validated HPLC method.[16]

Instrumentation & Reagents:

-

HPLC system with UV detector, autosampler, and column oven.

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Acetonitrile (ACN), HPLC grade.

-

Water, HPLC grade (e.g., Milli-Q).

-

This compound reference standard.

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Mobile Phase | 60:40 Acetonitrile:Water (v/v) | Provides good retention and peak shape for this moderately polar analyte. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring efficient separation. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |

| Detection | UV at 240 nm | Wavelength where the aromatic chromophore exhibits strong absorbance. |

| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |

Procedure:

-

Standard Preparation: Accurately prepare a 1.0 mg/mL stock solution of the reference standard in acetonitrile. Prepare working standards (e.g., 0.1 mg/mL) by diluting the stock with the mobile phase.

-

Sample Preparation: Prepare a sample solution at a similar concentration (e.g., 0.1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be < 2.0%.

-

Analysis: Inject the sample solution. Identify the this compound peak by comparing its retention time to that of the standard.

-

Quantification: Calculate the purity or concentration of the sample by comparing the peak area to that of the reference standard.

Section 4: Applications and Relevance

While not a final drug product itself, this compound and its isomers are significant in pharmaceutical development and organic synthesis.

-

Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules. The amide functionality can be further modified, or the aromatic ring can undergo additional substitutions.[1]

-

Reference Standard: In the synthesis of active pharmaceutical ingredients (APIs), related substances and impurities must be strictly controlled. This compound can serve as a characterized impurity or reference standard for analytical method development and validation, particularly for APIs derived from 2,3-dimethylaniline.[13][17] For example, while the 2,6-isomer is a known impurity of the local anesthetic Lidocaine, the 2,3-isomer serves as an important comparative standard for ensuring analytical specificity.[18][19]

Section 5: Safety and Handling

As a research chemical, this compound should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from closely related aromatic amides can be used to establish a conservative safety protocol.[20][21][22]

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon contact.[22]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[22][23]

-

Ingestion: May be harmful if swallowed.[20]

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[22]

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Wear safety glasses with side shields or goggles.[24]

-

Use a lab coat to prevent skin contact.

-

-

Handling: Avoid generating dust. Wash hands thoroughly after handling.[20][22]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[21][22]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[20]

References

- Chemical Properties of Acetamide,N-(2,3-dimethylphenyl)-2,2,2-trifluoro- (CAS 14719-31-4). Cheméo.

- Chemical Properties of Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5). Cheméo.

- CAS 134-98-5: this compound. CymitQuimica.

- 134-98-5 | CAS D

- Acetamide, N-(2,3-dimethylphenyl)-. NIST WebBook.

- CAS 134-98-5 Acetamide,N-(2,3-dimethylphenyl)-. Alfa Chemistry.

- Acetamide, N-(2,3-dimethylphenyl)- - Optional[13C NMR]. SpectraBase.

- 2',3'-acetoxylidide [134-98-5]. Chemsigma.

- N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303. PubChem.

- This compound.

- SAFETY D

- 2',3'-Acetoxylidide | C10H13NO | CID 8656. PubChem.

- N-(2,6-Dimethylphenyl)acetamide. Benchchem.

- Acetamide. Wikipedia.

- SAFETY D

- SAFETY D

- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029739).

- N-(2,5-Dimethylphenyl)acetamide. AK Scientific, Inc.

- MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Capot Chemical.

- 2-(DiethylaMino)-N-(2,3-diMethylphenyl)acetaMide Hydrochloride. Chemicalbook.

- p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure.

- Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Inform

- 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide-d10 Hydrochloride.

- N-(2,6-dimethylphenyl)

- Acetamide, N-(2,4-dimethylphenyl)-. NIST WebBook.

- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega.

- N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide (hydrochloride). Cayman Chemical.

- A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Benchchem.

- Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.

- Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical M

- N-(2,6-Dimethylphenyl)acetamide D3. SynZeal.

- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.

- N-(2,6-Dimethylphenyl)acetamide. LGC Standards.

- Acetylation reaction of aniline to activ

- Acetamide-N-2-3-dimethylphenyl-2-2-2-trifluoro.pdf. Cheméo.

- 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.

- A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.

Sources

- 1. CAS 134-98-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Acetamide, N-(2,3-dimethylphenyl)- [webbook.nist.gov]

- 3. Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2',3'-Acetoxylidide | C10H13NO | CID 8656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2,3-Dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 134-98-5 | CAS DataBase [m.chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. spectrabase.com [spectrabase.com]

- 15. rsc.org [rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 2-(DiethylaMino)-N-(2,3-diMethylphenyl)acetaMide Hydrochloride | 857170-72-0 [chemicalbook.com]

- 18. caymanchem.com [caymanchem.com]

- 19. N-(2,6-Dimethylphenyl)acetamide D3 | 1329834-68-5 | SynZeal [synzeal.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. aksci.com [aksci.com]

- 23. capotchem.com [capotchem.com]

- 24. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

An In-depth Technical Guide to N-(2,3-Dimethylphenyl)acetamide: Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N-(2,3-Dimethylphenyl)acetamide (CAS No. 134-98-5). Designed for researchers, scientists, and professionals in drug development, this document details a robust laboratory-scale synthesis protocol, thorough analytical methodologies for characterization, and insights into the compound's chemical reactivity and stability. Furthermore, it explores the relevance and potential applications of the N-aryl acetamide scaffold in medicinal chemistry, supported by authoritative references. All quantitative data is summarized for clarity, and key experimental workflows are visualized to enhance understanding.

Introduction: The Acetanilide Scaffold in Modern Research

This compound belongs to the acetanilide class of organic compounds, characterized by an acetamido group attached to a phenyl ring. The acetamide moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets[1][2]. The substitution pattern on the aromatic ring significantly influences the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

This compound, specifically, serves as a valuable chemical intermediate. Its structure is related to impurities found in the synthesis of local anesthetics like lidocaine, making it an important reference standard in pharmaceutical quality control[3][4]. Understanding its fundamental properties is therefore essential for chemists working on process development, impurity profiling, and the design of new bioactive molecules. This guide aims to consolidate the available technical information on this compound into a single, comprehensive resource.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and structural properties is foundational to its application in research and development. These properties dictate its behavior in different solvent systems, its solid-state characteristics, and its interactions with other molecules.

General and Physical Properties

The key identifying and physical properties of this compound are summarized in the table below. These values have been compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | 2',3'-Acetoxylidide, 2,3-Dimethylacetanilide | [4][5] |

| CAS Number | 134-98-5 | [5] |

| Molecular Formula | C₁₀H₁₃NO | [5] |

| Molecular Weight | 163.22 g/mol | [5] |

| Appearance | Solid (Crystalline) | [6] |

| Melting Point | 135.5 °C | |

| Boiling Point | 299.3 °C at 760 mmHg | [7] |

| Density | 1.052 g/cm³ | [7] |

| logP (Octanol/Water) | 2.911 (Calculated) | [8] |

| Water Solubility | log₁₀WS = -2.81 (Calculated, mol/L) | [8] |

Structural and Crystallographic Data

The molecular structure of this compound has been elucidated by X-ray crystallography. The crystal structure reveals important details about its solid-state conformation and intermolecular interactions[6].

The molecule adopts a monoclinic crystal system. A key conformational feature is that the N-H bond is syn to both the 2- and 3-methyl substituents on the aromatic ring, while being anti to the carbonyl (C=O) bond[6]. This conformation influences the packing of the molecules in the crystal lattice. In the solid state, molecules of this compound are linked into supramolecular chains via intermolecular N—H···O hydrogen bonds[6]. This hydrogen bonding network is a critical factor determining the compound's melting point and solubility characteristics.

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-acetylation of 2,3-dimethylaniline. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.

Rationale for Synthetic Approach

The chosen method involves the reaction of 2,3-dimethylaniline with acetic anhydride. Acetic anhydride is a preferred acetylating agent in a laboratory setting for several reasons:

-

Reactivity: It is sufficiently reactive to acetylate the amine under mild conditions but is less corrosive and hazardous to handle than acetyl chloride.

-

Byproducts: The reaction produces acetic acid as a byproduct, which is less volatile and easier to remove during workup compared to the HCl generated when using acetyl chloride.

-

Yield: This method generally provides high yields of the desired acetanilide.

The reaction is often carried out in an aqueous acidic medium initially to dissolve the aniline derivative, followed by the addition of a base to generate the free amine in situ for the reaction.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of N-arylacetamides[6].

Materials:

-

2,3-Dimethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Acetic Anhydride

-

Sodium Acetate

-

Ethanol

-

Distilled Water

Procedure:

-

Dissolution of Amine: In a 250 mL Erlenmeyer flask, add 2,3-dimethylaniline (e.g., 5.0 g, 41.3 mmol) to 100 mL of distilled water. Add concentrated HCl dropwise while stirring until the amine fully dissolves, forming the hydrochloride salt.

-

Preparation of Reagents: In a separate beaker, prepare a solution of sodium acetate (e.g., 6.8 g, 82.9 mmol) in 30 mL of water. Measure out acetic anhydride (e.g., 4.6 mL, 49.5 mmol).

-

Acetylation Reaction: To the stirred solution of the amine hydrochloride, add the acetic anhydride in one portion. Immediately follow with the addition of the sodium acetate solution to buffer the reaction and liberate the free amine.

-

Precipitation and Isolation: A white precipitate of this compound will form immediately. Continue stirring for 15-20 minutes to ensure the reaction goes to completion. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold distilled water to remove any unreacted salts and acetic acid.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added. Filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Rigorous characterization is necessary to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are standard for the analysis of this compound.

Spectroscopic Data

While full, high-resolution spectra are often proprietary, the expected spectral characteristics can be reliably predicted and are consistent with data available in spectral databases[9][10].

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (3H): The three protons on the phenyl ring will appear as a multiplet in the aromatic region (typically ~7.0-7.4 ppm). The specific splitting pattern will be complex due to the ortho- and meta-couplings.

-

Amide Proton (1H): A broad singlet corresponding to the N-H proton will be observed, typically downfield (~7.5-8.5 ppm). Its chemical shift can be concentration and solvent dependent.

-

Methyl Protons (3H, Acetyl): A sharp singlet for the acetyl (CH₃-C=O) group will appear in the aliphatic region (~2.1-2.2 ppm).

-

Methyl Protons (6H, Aryl): Two distinct singlets for the two methyl groups on the aromatic ring will be present, typically in the range of ~2.2-2.4 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): The amide carbonyl carbon will appear as a singlet at a characteristic downfield shift, typically around 168-170 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~120-140 ppm). The carbons directly attached to the methyl groups and the nitrogen atom will have distinct chemical shifts from the C-H carbons.

-

Acetyl Carbon (CH₃): The methyl carbon of the acetyl group will be found upfield, around 24 ppm.

-

Aryl Methyl Carbons (2C): The two methyl carbons on the aromatic ring will appear at slightly different chemical shifts, typically in the range of 14-21 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

N-H Stretch: A sharp to moderately broad peak around 3250-3300 cm⁻¹, characteristic of a secondary amide N-H bond.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

C=O Stretch (Amide I band): A strong, sharp absorption peak is expected in the region of 1660-1680 cm⁻¹, which is characteristic of the amide carbonyl group.

-

N-H Bend (Amide II band): A strong band will appear around 1530-1550 cm⁻¹.

-

C-N Stretch: A band corresponding to the C-N stretch is expected in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at m/z = 163, corresponding to the molecular weight of the compound[5].

-

Key Fragmentation: A prominent fragment is often observed corresponding to the loss of a ketene molecule (CH₂=C=O) from the molecular ion, resulting in a peak at m/z = 121 (M-42). This fragment corresponds to the 2,3-dimethylaniline radical cation. Another significant fragment at m/z = 120 can arise from the subsequent loss of a hydrogen atom.

Analytical Workflow Diagram

Caption: Standard analytical workflow for the structural verification and purity assessment.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three primary components: the amide linkage, the aromatic ring, and the methyl substituents.

-

Amide Hydrolysis: The amide bond is generally stable but can be hydrolyzed to yield 2,3-dimethylaniline and acetic acid under strong acidic or basic conditions with heating[3]. The rate of hydrolysis is typically slower than that of esters.

-

Electrophilic Aromatic Substitution: The acetamido group (–NHCOCH₃) is an activating, ortho-, para- directing group for electrophilic aromatic substitution[11]. Compared to an amino group (–NH₂), the activating effect is moderated due to the electron-withdrawing nature of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair[11]. This moderation is often advantageous in synthesis as it can prevent polysubstitution and control selectivity. The two methyl groups, being weakly activating and ortho-, para- directing themselves, will further influence the position of substitution. The most likely position for an incoming electrophile would be C4 or C6, directed by the powerful acetamido group.

-

Stability: The compound is stable under standard laboratory conditions. It should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent degradation. It is a combustible solid.

Applications and Relevance in Drug Development

While this compound may not be an active pharmaceutical ingredient itself, its structural motif is highly relevant in medicinal chemistry and drug development.

-

Scaffold for Bioactive Molecules: The N-aryl acetamide framework is present in numerous drugs. Derivatives are widely investigated for a range of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties[1][12][13]. The 2,3-dimethylphenyl moiety provides a specific lipophilic substitution pattern that can be explored to optimize binding to biological targets and improve pharmacokinetic properties.

-

Intermediate in Pharmaceutical Synthesis: As a substituted acetanilide, this compound is a versatile intermediate. It can be a precursor for more complex molecules, where the acetamido group serves to protect the amine or direct further chemical transformations on the aromatic ring.

-

Reference Standard: As previously noted, this compound and its isomers are known process-related impurities in the synthesis of xylidine-derived drugs, such as the anesthetic lidocaine[3][4]. Therefore, it serves as a critical analytical reference standard for quality control, ensuring the purity and safety of the final drug product.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. Based on data for structurally similar compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this compound.

Conclusion

This compound is a well-defined organic compound with established physical and chemical properties. Its synthesis is straightforward, relying on fundamental and reliable organic reactions. The analytical techniques detailed in this guide provide a robust framework for its identification and quality assessment. While its most direct application is as a chemical intermediate and a pharmaceutical reference standard, the broader significance of the N-aryl acetamide scaffold ensures its continued relevance in the field of medicinal chemistry and drug discovery. This guide serves as a consolidated technical resource to support researchers and scientists in their work with this versatile compound.

References

-

Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. (2022). Oriental Journal of Chemistry. Available at: [Link]

-

Acetamide, N-(2,3-dimethylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

-

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide-d10 Hydrochloride. Pharmaffiliates. Available at: [Link]

-

Acetamide, N-(2,3-dimethylphenyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Acetamide, N-(2,3-dimethylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

-

Crystal structure and Hirshfeld surface analysis of N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide. (2022). ResearchGate. Available at: [Link]

-

Directional nature of the acetamido group in electrophilic substitution reaction. (2018). Chemistry Stack Exchange. Available at: [Link]

-

N-(2,4-Dimethylphenyl)acetamide. PubChem. Available at: [Link]

-

Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. (2020). MDPI. Available at: [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. Available at: [Link]

-

Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. Available at: [Link]

-

Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. ResearchGate. Available at: [Link]

-

Acetamide, N-(2,3-dimethylphenyl)- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]

-

This compound. (2009). PubMed Central. Available at: [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice. Available at: [Link]

-

Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in Water + Ethylene Glycol Media. Indian Journal of Chemistry. Available at: [Link]

-

N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. (2020). ResearchGate. Available at: [Link]

-

Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Chemical Properties of Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5). Cheméo. Available at: [Link]

-

2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide. (2007). PubMed Central. Available at: [Link]

-

Electrophilic Aromatic Substitution. University of Calgary. Available at: [Link]

-

Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. (2022). MDPI. Available at: [Link]

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archivepp.com [archivepp.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 134-98-5: this compound | CymitQuimica [cymitquimica.com]

- 5. Acetamide, N-(2,3-dimethylphenyl)- [webbook.nist.gov]

- 6. N-(2,3-Dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

N-(2,3-Dimethylphenyl)acetamide molecular weight and formula

An In-Depth Technical Guide to N-(2,3-Dimethylphenyl)acetamide: Properties, Synthesis, and Applications

Abstract

This compound, also known as 2,3-Dimethylacetanilide, is an organic compound belonging to the acetamide class. While structurally similar to widely used pharmaceutical agents, its primary role is as a key intermediate in organic synthesis and a reference compound in analytical chemistry. This guide provides a comprehensive technical overview of its core molecular properties, structural characteristics, established synthesis protocols, and its relevance in the broader context of medicinal chemistry and drug development. We will delve into its physicochemical data, crystallographic features, and the mechanistic principles behind its synthesis, offering field-proven insights for researchers and development professionals.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic amide that is solid at room temperature.[1] Its core identity is defined by its molecular formula and weight, which are fundamental for all stoichiometric and analytical considerations.

A summary of its key identifiers and physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 134-98-5 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,3-Dimethylacetanilide, 2',3'-Acetoxylidide, 2,3-DMA | [1][2][4] |

| Density | 1.052 g/cm³ | [3] |

| Boiling Point | 299.3°C at 760 mmHg | [3] |

| Flash Point | 173.8°C | [3] |

| Solubility | Moderately soluble in organic solvents; low solubility in water.[1] |

Structural Elucidation and Crystallography

The three-dimensional conformation of a molecule dictates its intermolecular interactions and, consequently, its bulk properties and potential biological activity. X-ray crystallography studies of this compound reveal specific conformational features that are critical for understanding its behavior.[5]

The conformation of the N-H bond is syn to both the 2- and 3-methyl substituents on the aromatic ring.[5] This spatial arrangement influences the molecule's packing in the solid state. Crucially, molecules are linked into supramolecular chains through intermolecular N—H···O hydrogen bonds, a common and powerful interaction in both small molecules and biological systems.[5] This hydrogen bonding network is a key determinant of the crystal lattice energy and physical properties like melting point.

Caption: Intermolecular N-H···O hydrogen bonding in this compound.

Synthesis Protocol and Mechanistic Insights

The most direct and common method for synthesizing this compound is through the N-acylation of 2,3-dimethylaniline. This reaction is a cornerstone of amide synthesis, valued for its efficiency and reliability. The choice of acetylating agent—typically acetyl chloride or acetic anhydride—is often dictated by reaction scale, cost, and safety considerations.[6]

The underlying mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2,3-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (chloride in the case of acetyl chloride) to yield the stable amide product.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Acetyl Chloride

This protocol is a self-validating system; successful synthesis is confirmed by characterization of the final product (e.g., melting point, NMR) which should match literature values.

-

Reaction Setup: In a fume hood, dissolve 2,3-dimethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath (0°C).

-

Causality: The base is crucial to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[6] The cooling step manages the exothermic nature of the acylation.

-

-

Addition of Reagent: Add acetyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Causality: The acid wash removes the basic catalyst, while the bicarbonate wash removes any unreacted acetyl chloride.

-

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound crystals.

Applications in Research and Drug Development

While not a therapeutic agent itself, this compound and its structural isomers are of significant interest to the pharmaceutical industry. Its utility can be categorized into two main areas:

-

Pharmaceutical Intermediate: The N-(dimethylphenyl)acetamide scaffold is a core component of several active pharmaceutical ingredients (APIs). For instance, the isomeric compound 2-Chloro-N-(2,6-dimethylphenyl)acetamide is a critical precursor in the industrial synthesis of Lidocaine, a widely used local anesthetic. Therefore, this compound serves as an important reference compound for impurity profiling and analytical method development in the quality control of such APIs.[6]

-

Medicinal Chemistry Scaffold: The acetamide linkage is a privileged structure in drug design due to its metabolic stability and ability to participate in hydrogen bonding. The dimethylphenyl group provides a hydrophobic region that can be optimized for binding to protein targets. Researchers have incorporated this and similar moieties into novel molecular frameworks to explore new therapeutic activities, such as urease inhibitors and COX-II inhibitors.[7][8]

Caption: The role of this compound in a drug development context.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. NIST Chemistry WebBook. [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide,N-(2,3-dimethylphenyl)-2,2,2-trifluoro- (CAS 14719-31-4). [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5). [Link]

-

Gowda, B. T., Foro, S., Terao, H., & Fuess, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o937. [Link]

-

Pharmaffiliates. (n.d.). 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide-d10 Hydrochloride. [Link]

-

Shah, S. S. A., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. Molecules, 28(10), 4078. [Link]

-

Al-Ostoot, F. H., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(3), 1-9. [Link]

-

Chemical Synthesis Database. (n.d.). N-(2,6-dimethylphenyl)acetamide. [Link]

- Google Patents. (2014). CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing. [Link]

Sources

- 1. CAS 134-98-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Acetamide, N-(2,3-dimethylphenyl)- [webbook.nist.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. N-(2,3-Dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. archivepp.com [archivepp.com]

An In-depth Technical Guide to N-(2,3-Dimethylphenyl)acetamide

This guide provides a comprehensive technical overview of N-(2,3-Dimethylphenyl)acetamide, a compound of significant interest in synthetic and medicinal chemistry. We will delve into its systematic naming according to IUPAC standards, explore its physicochemical properties, detail a common synthetic route with mechanistic insights, and discuss its known applications, particularly its role as a key intermediate and reference standard.

Decoding the IUPAC Name: A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring unambiguous communication among scientists. The name this compound is derived by following a set of established rules for naming amides.[1][2][3]

Let's dissect the name to understand the molecule's structure:

-

Acetamide : This is the parent or base name of the molecule.[1][4] It indicates an amide derived from acetic acid, which has a two-carbon chain (ethanoic acid in IUPAC terms).[1][2] The "-oic acid" suffix of the carboxylic acid is replaced with "-amide".[1][2][3]

-

N-(...) : This prefix signifies that the substituent enclosed in the parentheses is attached to the nitrogen atom of the amide group.[1][2]

-

2,3-Dimethylphenyl : This part of the name describes the substituent attached to the nitrogen. "Phenyl" indicates a benzene ring attached as a substituent. "Dimethyl" signifies the presence of two methyl (-CH₃) groups on this phenyl ring. The numbers "2,3-" are locants that specify the positions of these methyl groups on the phenyl ring, relative to the point of attachment to the amide nitrogen.

Therefore, the IUPAC name this compound precisely describes a molecule where a 2,3-dimethylphenyl group is bonded to the nitrogen atom of an acetamide moiety.

Molecular Structure Visualization

The following diagram illustrates the chemical structure of this compound, correlating with its IUPAC name.

Caption: Chemical structure of this compound.

Physicochemical Properties and Characterization

Understanding the physical and chemical properties of this compound is crucial for its handling, application, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO | [5][6][7] |

| Molecular Weight | 163.22 g/mol | [8][5][7] |

| CAS Number | 134-98-5 | [8][7] |

| Appearance | White to beige crystalline powder | |

| Boiling Point | 299.3°C at 760 mmHg | [6] |

| Density | 1.052 g/cm³ | [6] |

| Flash Point | 173.8°C | [6] |

| InChI Key | SRSHEJADOPNDDF-UHFFFAOYSA-N | [8][5][7] |

Spectroscopic data is essential for the structural confirmation of this compound. The NIST WebBook provides its mass spectrum (electron ionization), which is a key analytical tool for determining its molecular weight and fragmentation pattern.[7] Further structural information can be obtained from its vapor phase infrared spectrum.[5]

The crystal structure of this compound reveals that the molecules are linked into supramolecular chains through intermolecular N-H···O hydrogen bonds.[9] This hydrogen bonding plays a significant role in its solid-state properties.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the acylation of 2,3-dimethylaniline. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation : In a well-ventilated fume hood, dissolve 2,3-dimethylaniline in a suitable aprotic solvent such as dichloromethane or diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Acylating Agent Addition : Cool the solution in an ice bath. Slowly add an acetylating agent, such as acetyl chloride or acetic anhydride, dropwise to the stirred solution. The choice of acetylating agent can depend on reactivity and cost considerations.[10]

-

Reaction Monitoring : Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up : Once the reaction is complete, quench the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, to neutralize any acid byproducts.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent.

-

Purification : Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Causality Behind Experimental Choices:

-

Aprotic Solvent : An aprotic solvent is used to prevent reaction with the highly reactive acetylating agent.

-

Cooling : The initial cooling of the reaction mixture is crucial to control the exothermic nature of the acylation reaction.

-

Weak Base Quench : Using a weak base like sodium bicarbonate neutralizes the HCl or acetic acid byproduct without causing unwanted side reactions like hydrolysis of the amide product.

Synthesis Pathway Visualization

The following diagram illustrates the synthetic pathway for this compound from 2,3-dimethylaniline.

Caption: Synthesis of this compound via acylation.

Applications in Research and Drug Development

This compound and its derivatives are of significant interest in the pharmaceutical industry.

-

Lidocaine Impurity : 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide is a known impurity of the local anesthetic lidocaine.[11][12] Therefore, this compound serves as a crucial starting material for the synthesis of this and other related impurities, which are essential as reference standards for quality control in pharmaceutical manufacturing.

-

Intermediate in Synthesis : It is a key intermediate in the synthesis of more complex molecules. For example, it is a precursor for the synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide, which can then be further reacted to produce various pharmacologically active compounds.[11]

-

Pharmacological Research : Derivatives of dimethylphenylacetamide have been investigated for their potential pharmacological properties, including antiarrhythmic action.[10] The structural backbone provided by this compound is a valuable scaffold for medicinal chemists to explore new therapeutic agents.

Conclusion

This compound is a molecule with a well-defined structure, accessible through straightforward synthetic methods. Its importance extends from being a fundamental building block in organic synthesis to a critical reference compound in the pharmaceutical industry. A thorough understanding of its nomenclature, properties, and synthesis is essential for researchers and professionals in chemical and pharmaceutical sciences.

References

-

Cheméo. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. Retrieved from [Link]

-

Cheméo. (n.d.). Acetamide,N-(2,3-dimethylphenyl)-2,2,2-trifluoro-. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide-d10 Hydrochloride. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. Retrieved from [Link]

-

Gowda, B. T., Foro, S., Terao, H., & Fuess, H. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1594. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

JoVE. (2025). Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles. Retrieved from [Link]

-

Brainly. (2023). Explain the IUPAC nomenclature rules for naming amides. Retrieved from [Link]

-

Molbase. (n.d.). N-(2,6-DIMETHYLPHENYL)-2-(METHYLAMINO)ACETAMIDE HYDROCHLORIDE synthesis. Retrieved from [Link]

-

No Brain Too Small. (n.d.). IUPAC naming. Retrieved from [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

-

PubChem. (n.d.). Acetamide. Retrieved from [Link]

Sources

- 1. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]

- 2. brainly.com [brainly.com]

- 3. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 4. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Acetamide, N-(2,3-dimethylphenyl)- [webbook.nist.gov]

- 8. Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. N-(2,3-Dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 2-(DiethylaMino)-N-(2,3-diMethylphenyl)acetaMide Hydrochloride | 857170-72-0 [chemicalbook.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

A Comprehensive Technical Guide to N-(2,3-Dimethylphenyl)acetamide (2',3'-Acetoxylidide)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,3-Dimethylphenyl)acetamide, systematically known by various synonyms including 2',3'-Acetoxylidide and 2,3-Dimethylacetanilide, is an aromatic amide of significant interest in medicinal chemistry and pharmaceutical sciences. While its isomers, particularly N-(2,6-dimethylphenyl)acetamide, are well-documented as precursors and impurities in the synthesis of local anesthetics like Lidocaine, the 2,3-disubstituted variant holds unique chemical properties and relevance. This guide provides an in-depth exploration of its nomenclature, physicochemical characteristics, synthesis protocols, analytical methodologies, and its crucial role as a metabolite and reference standard in drug development. By synthesizing foundational chemical data with practical, field-proven insights, this document serves as a vital resource for professionals engaged in pharmaceutical research and quality control.

Chemical Identity and Nomenclature

Precise identification is the cornerstone of chemical and pharmaceutical research. This compound is cataloged under numerous identifiers across various chemical databases, reflecting its history and diverse applications in research.

The compound's structure features an acetamide group attached to the nitrogen of a 2,3-dimethylaniline (2,3-xylidine) core.

Caption: Chemical Structure of this compound.

A consolidated list of its primary identifiers is presented below for unambiguous reference.

| Identifier Type | Value | Source |

| IUPAC Name | This compound | [1] |

| Primary Synonym | 2',3'-Acetoxylidide | [1] |

| Other Synonyms | 2,3-Dimethylacetanilide, N-Acetyl-2,3-xylidine, 2,3-DMA | [1][2][3] |

| CAS Number | 134-98-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [1][3] |

| InChIKey | SRSHEJADOPNDDF-UHFFFAOYSA-N | [1] |

Physicochemical and Structural Properties

Understanding the physicochemical properties of a compound is critical for predicting its behavior in both biological and chemical systems, informing everything from formulation development to analytical method design.

| Property | Value | Unit | Source / Type |

| Boiling Point | 299.3 | °C at 760 mmHg | [2] / Experimental |

| Density | 1.052 | g/cm³ | [2] / Experimental |

| Flash Point | 173.8 | °C | [2] / Experimental |

| logP (Octanol/Water) | 2.911 | - | [3] / Calculated |

| Water Solubility (log₁₀WS) | -2.81 | mol/L | [3] / Calculated |

Crystallographic studies reveal that in its solid state, molecules of this compound are linked into supramolecular chains via intermolecular N—H⋯O hydrogen bonds. This structural insight is crucial for understanding its solubility, dissolution rate, and polymorphism, all of which are key parameters in drug development.

Synthesis Pathway and Protocol

The synthesis of this compound is fundamentally an N-acylation reaction. The most direct and common laboratory method involves the acetylation of 2,3-dimethylaniline (also known as 2,3-xylidine) with an appropriate acetylating agent, such as acetic anhydride or acetyl chloride. This reaction is a cornerstone of amide synthesis and is widely applicable to various substituted anilines.[4][5]

Causality of Experimental Choices:

-

Reactant Choice: 2,3-Dimethylaniline serves as the nucleophile. Acetic anhydride is often preferred over acetyl chloride in a laboratory setting as it is less volatile, less corrosive, and the byproduct, acetic acid, is easier to handle than hydrochloric acid.[4]

-

Catalyst/Solvent: Glacial acetic acid can serve as both a solvent and a catalyst, facilitating the reaction. The addition of zinc dust is a classic technique to prevent the oxidation of the aniline starting material, which can be sensitive to air oxidation, especially at elevated temperatures.[4]

-

Workup: The reaction mixture is quenched in ice-cold water. This serves two purposes: it precipitates the solid acetanilide product, which has low water solubility, and it hydrolyzes any excess acetic anhydride.[4]

Caption: General synthesis pathway for this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established methods for the synthesis of related acetanilides.[4][6][7]

-

Apparatus Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Ensure all glassware is dry.

-

Reactant Charging: To the flask, add 2,3-dimethylaniline (e.g., 0.05 mol, ~6.06 g), glacial acetic acid (10 mL), and a small amount of zinc dust (~0.1 g).

-

Addition of Acetylating Agent: While stirring, slowly add acetic anhydride (e.g., 0.06 mol, ~6.1 mL) to the mixture. The reaction may be exothermic.

-

Reaction: Gently heat the mixture to reflux using a heating mantle and maintain reflux for 30-45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Allow the mixture to cool slightly before carefully pouring it into a beaker containing ~100 mL of ice-cold water. Stir the aqueous mixture vigorously for 15 minutes to ensure complete precipitation of the crude product and hydrolysis of excess acetic anhydride.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude product on the filter with cold water (2 x 20 mL).

-

Recrystallization (Purification): Transfer the crude solid to a beaker and recrystallize from an appropriate solvent system (e.g., an ethanol/water mixture) to yield pure, crystalline this compound. Dry the final product in a vacuum oven.

Analytical Methodologies

The robust analysis of this compound, whether as a synthesized product, a pharmaceutical impurity, or a metabolite, requires a combination of chromatographic and spectroscopic techniques. The choice of method depends on the analytical objective: identification, quantification, or structural elucidation.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for separating the compound from a matrix.[8][9][10]

-

HPLC: Reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a standard approach for analyzing acetamides and related pharmaceutical compounds.[10] Detection is typically achieved with a UV detector.

-

GC: Coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC is highly effective for analyzing volatile and thermally stable compounds like acetanilides.[8][9]

-

-

Mass Spectrometry (MS): MS is the definitive technique for identification. When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides both retention time and a mass spectrum, which serves as a chemical fingerprint for confirmation.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the synthesized compound, verifying the connectivity of atoms and the specific substitution pattern on the aromatic ring.

Caption: A typical analytical workflow for the characterization of this compound.

Relevance in Drug Development and Metabolism

The acetoxylidide scaffold is of paramount importance in pharmaceutical science. While this compound itself is not a therapeutic agent, its relevance stems from two key areas: its role as a potential impurity in active pharmaceutical ingredients (APIs) and as a metabolite of xenobiotics.

Impurity in Pharmaceutical Manufacturing

The isomeric N-(2,6-Dimethylphenyl)acetamide is a well-known impurity and synthetic precursor for the widely used local anesthetic, Lidocaine.[11] By extension, this compound and its derivatives are critical reference standards. For instance, 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide is a documented impurity of Lidocaine.[12][13] The synthesis of Lidocaine and related APIs often starts from a substituted aniline. If the 2,3-dimethylaniline starting material is present as an impurity in the 2,6-dimethylaniline feedstock, it can be carried through the synthetic process, leading to the formation of the corresponding 2,3-dimethyl API analogue as an impurity. Regulatory bodies require strict control and monitoring of such impurities, necessitating the synthesis and characterization of reference standards like this compound for analytical method development and validation.[10]

Xenobiotic Metabolism

Drug metabolism is the process by which the body chemically modifies xenobiotics, primarily to facilitate their excretion.[14][15] These biotransformations are categorized into Phase I (functionalization) and Phase II (conjugation) reactions, largely mediated by enzyme superfamilies such as Cytochrome P450 (CYP450).[16][17][18]

This compound is a known human metabolite of 2,3-dimethylaniline (2,3-xylidine).[19] Aniline and its derivatives can undergo N-acetylation, a Phase II conjugation reaction, catalyzed by N-acetyltransferase enzymes (NATs). This metabolic pathway is crucial as it can either detoxify a compound or, in some cases, lead to the formation of reactive intermediates. Understanding the metabolic fate of aniline-containing compounds is a critical component of preclinical toxicology and safety assessment in drug development. Therefore, having access to authenticated standards of metabolites like this compound is essential for in vitro and in vivo drug metabolism and pharmacokinetic (DMPK) studies.

References

-

Cheméo. (n.d.). Chemical Properties of Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5). Retrieved from [Link]

-

Analytice. (n.d.). Acetanilide – analysis (CAS n°103-84-4). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(2,3-dimethylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetanilide. PubChem Compound Database. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide-d10 Hydrochloride. Retrieved from [Link]

- Shabir, G. A. (2004). Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography.

-

National Center for Biotechnology Information. (n.d.). N-(2,4-Dimethylphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]

-

BYJU'S. (n.d.). Preparation of Acetanilide. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Acetanilide Formula, Preparation, Melting Point, Solubility, MSDS. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Acetanilide – Knowledge and References. Retrieved from [Link]

-

PrepChem.com. (2017). Preparation of N-acetyl-2,6-xylidine. Retrieved from [Link]

-

El-Sayed, M. A. F. (2009). Drug-metabolizing enzymes: mechanisms and functions. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,3-Xylidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Acetyl-2,6-xylidine. PubChem Compound Database. Retrieved from [Link]

-

Loftus, C., & Tadi, P. (2023). Drug Metabolism. In StatPearls. StatPearls Publishing. Retrieved from [Link]

- Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Archives of Toxicology, 94(9), 2949–2972.

- Ye, L., et al. (2014). The role of drug metabolizing enzymes in clearance. Expert Opinion on Drug Metabolism & Toxicology, 10(4), 509-521.

- Marinov, M., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-31.

-

MSD Manual Professional Edition. (n.d.). Drug Metabolism. Retrieved from [Link]

Sources

- 1. Acetamide, N-(2,3-dimethylphenyl)- [webbook.nist.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. byjus.com [byjus.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. prepchem.com [prepchem.com]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. Acetanilide - analysis - Analytice [analytice.com]

- 9. Acetanilide | C8H9NO | CID 904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-Acetyl-2,6-xylidine | C10H13NO | CID 16616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. 2-(DiethylaMino)-N-(2,3-diMethylphenyl)acetaMide Hydrochloride | 857170-72-0 [chemicalbook.com]

- 14. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 15. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Drug-metabolizing enzymes: mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A history of the roles of cytochrome P450 enzymes in the toxicity of drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The role of drug metabolizing enzymes in clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. N-(2,4-Dimethylphenyl)acetamide | C10H13NO | CID 16303 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal structure of N-(2,3-Dimethylphenyl)acetamide

An In-Depth Technical Guide to the Crystal Structure of N-(2,3-Dimethylphenyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This compound, a derivative of acetamide, presents a compelling subject for crystallographic studies due to its role as a key intermediate in the synthesis of various organic compounds and its potential applications in medicinal chemistry. Understanding its three-dimensional structure at the atomic level is paramount for elucidating its physicochemical properties, predicting its behavior in solid-state formulations, and informing rational drug design. This guide provides a comprehensive, first-principles approach to the determination and analysis of the single-crystal structure of this compound. We will detail the entire workflow, from crystal growth and X-ray diffraction to structure solution and refinement, culminating in a thorough analysis of molecular geometry and intermolecular interactions. The protocols and rationale described herein are grounded in established crystallographic theory and best practices, offering a robust framework for researchers in chemical and pharmaceutical sciences.

Introduction: The Rationale for Structural Elucidation

The precise arrangement of atoms and molecules in a crystalline solid dictates many of its bulk properties, including melting point, solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs) and their intermediates, a comprehensive understanding of the crystal structure is not merely academic; it is a critical component of drug development and regulatory approval. This compound, with its amide linkage and substituted aromatic ring, possesses functional groups capable of engaging in a variety of non-covalent interactions, such as hydrogen bonding and π-stacking. These interactions govern the formation of a stable, three-dimensional lattice.

To date, a public domain crystal structure for this compound has not been extensively reported, presenting an opportunity for novel investigation. This guide, therefore, serves as both a methodological blueprint and a predictive analysis of the structural insights one could expect to gain from such a study.

The Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography. The workflow is designed to be self-validating, with checkpoints at each stage to ensure data quality and the integrity of the final model.

Figure 1: A comprehensive workflow diagram illustrating the key stages from crystal growth to the final validated crystal structure.

Part 1: Single-Crystal Growth Protocol

The success of a crystallographic experiment hinges on the quality of the single crystal. The goal is to produce a crystal of sufficient size (typically 0.1-0.3 mm in all dimensions) with a well-ordered internal lattice, free from significant defects.

Protocol: Slow Evaporation Method

-

Purity Assurance: Ensure the starting material, this compound, is of high purity (>99%), as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder. Recrystallization from a suitable solvent may be necessary.

-

Solvent Selection: Screen a range of solvents to find one in which the compound has moderate solubility. For this compound, solvents like ethanol, acetone, or ethyl acetate are good starting points. The ideal solvent will allow the compound to be fully dissolved upon gentle warming but will be close to saturation at room temperature.

-

Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent (e.g., ethanol) in a clean glass vial. Gentle heating may be applied to ensure complete dissolution.

-

Crystallization: Cover the vial with a cap that has been pierced with one or two small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process is crucial for allowing molecules to deposit onto a growing lattice in an ordered fashion.

-

Crystal Harvesting: Once well-formed crystals appear, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent to remove any surface impurities and allow them to air dry.

Part 2: Single-Crystal X-ray Diffraction Data Collection

With a suitable crystal, the next step is to measure how it diffracts X-rays. This is performed using a single-crystal X-ray diffractometer.

Protocol: Data Collection

-

Crystal Mounting: Using a microscope, select a well-formed crystal with sharp edges and no visible cracks. Mount the crystal on a cryo-loop or a glass fiber using a minimal amount of inert oil (e.g., paratone-N).

-

Cryo-cooling: The mounted crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher quality data.

-

Diffractometer Setup: Place the mounted crystal on the goniometer head of the diffractometer. Modern instruments often use a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) X-ray source.

-

Unit Cell Determination: Collect a few initial diffraction images (frames) to locate the diffraction spots. Software then indexes these spots to determine the preliminary unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

-

Data Collection Strategy: Based on the unit cell and lattice symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the diffraction patterns on a detector.

Structure Solution, Refinement, and Analysis

The raw diffraction data is a collection of intensities and positions of thousands of reflections. This data must be processed to generate the final three-dimensional model of the molecule.

Structure Solution and Refinement

-

Data Integration and Reduction: The raw detector frames are processed to integrate the intensity of each diffraction spot, correct for experimental factors (like Lorentz and polarization effects), and generate a reflection file (e.g., an HKL file).

-